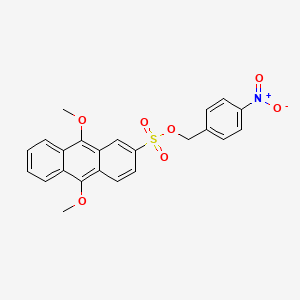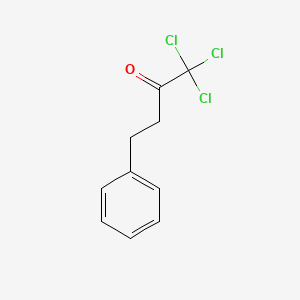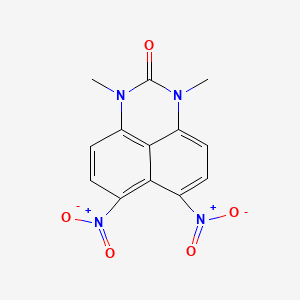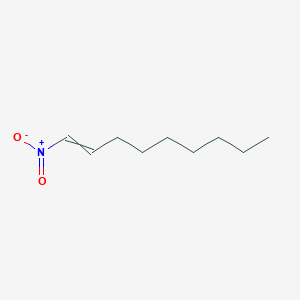
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is valued for its stability and effectiveness as a radical initiator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes using high heat exchange capacity equipment. The process ensures efficient mixing and reaction of the starting materials, leading to high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene undergoes several types of reactions, including:
Oxidation: The peroxide bond can undergo homolysis to generate free radicals, which can further react with other molecules.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like sulfuric acid, nitric acid, and hydrochloric acid. These reactions are typically conducted under controlled temperatures to prevent runaway reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized products, while substitution reactions can yield a range of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of cancer treatment where free radicals can be used to target cancer cells.
Mecanismo De Acción
The primary mechanism of action for 1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a radical initiator and cross-linking agent.
Di-tert-butyl peroxide: Commonly used as a radical initiator in organic synthesis and polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-1,3,3-trimethyl-2,3-dihydro-1H-indene is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly effective in applications requiring controlled radical generation.
Propiedades
Número CAS |
138504-37-7 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-tert-butylperoxy-1,3,3-trimethyl-2H-indene |
InChI |
InChI=1S/C16H24O2/c1-14(2,3)17-18-16(6)11-15(4,5)12-9-7-8-10-13(12)16/h7-10H,11H2,1-6H3 |
Clave InChI |
AHVFHVYGMOYLLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC=C21)(C)OOC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


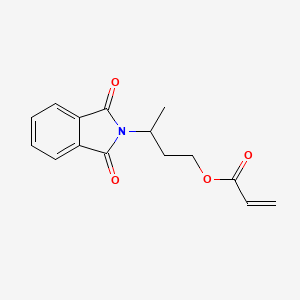
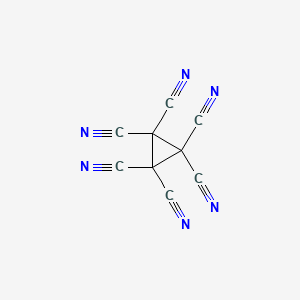
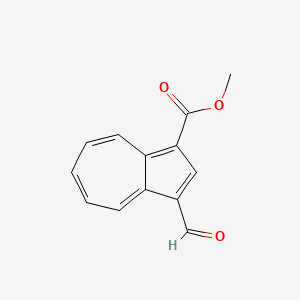
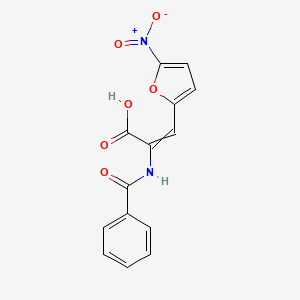

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
